Cas no 2680835-63-4 (ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate)

Ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate is a versatile intermediate in organic synthesis, particularly in the preparation of functionalized thiazole derivatives. The tert-butoxycarbonyl (Boc) group provides excellent protection for the amine functionality, ensuring stability under various reaction conditions while allowing selective deprotection when required. The prop-2-en-1-yl (allyl) moiety offers further reactivity for cross-coupling or functionalization strategies. The ethyl ester group enhances solubility and facilitates downstream transformations. This compound is valuable in medicinal chemistry and materials science due to its well-defined reactivity profile and compatibility with diverse synthetic methodologies. Its structural features make it a useful building block for constructing complex heterocyclic systems.
ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate structure
2680835-63-4 structure
Product Name:ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate
CAS No:2680835-63-4
MF:C14H20N2O4S
MW:312.384602546692
CID:5635469
PubChem ID:165923504
Update Time:2025-10-30

ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate
    • 2680835-63-4
    • EN300-28292477
    • ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate
    • Inchi: 1S/C14H20N2O4S/c1-6-8-16(13(18)20-14(3,4)5)12-15-10(9-21-12)11(17)19-7-2/h6,9H,1,7-8H2,2-5H3
    • InChI Key: DXDBOPDQBMZCLP-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)OCC)N=C1N(CC=C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 312.11437830g/mol
  • Monoisotopic Mass: 312.11437830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 97Ų

ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate Pricemore >>

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ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate Related Literature

Additional information on ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate

Comprehensive Overview of Ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate (CAS No. 2680835-63-4)

The compound ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate (CAS No. 2680835-63-4) is a highly specialized thiazole derivative with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a prop-2-en-1-yl moiety, makes it a valuable intermediate in organic synthesis. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug discovery and material science.

One of the key features of ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate is its role as a building block for more complex molecules. The thiazole ring is a common motif in bioactive compounds, and the presence of the Boc group allows for selective deprotection under mild conditions, enabling further functionalization. This versatility has led to its use in the synthesis of heterocyclic compounds, which are often explored for their antimicrobial, antiviral, and anticancer properties.

In recent years, the demand for custom synthesis intermediates like CAS No. 2680835-63-4 has grown, driven by advancements in high-throughput screening and combinatorial chemistry. The compound's compatibility with modern click chemistry techniques, such as azide-alkyne cycloaddition, further enhances its utility in bioconjugation and drug delivery systems. These applications align with current trends in precision medicine and targeted therapy, where tailored molecular designs are critical.

The synthesis of ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactions, including amide coupling and esterification. Researchers often optimize these processes to improve yield and purity, addressing common challenges such as side reactions and stereoselectivity. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for characterizing the compound and ensuring its quality.

From an industrial perspective, CAS No. 2680835-63-4 is part of a broader market for fine chemicals and pharmaceutical intermediates. Its applications extend to crop protection and veterinary medicine, where thiazole-based compounds are known for their efficacy. As sustainability becomes a priority, greener synthesis methods for such intermediates are gaining traction, aligning with the principles of green chemistry.

In summary, ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate represents a critical tool in modern chemical research. Its structural features and reactivity profile make it indispensable for developing next-generation therapeutics and functional materials. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing global health and agricultural challenges.

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